molecular formula C20H21NO3 B3010568 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478079-07-1

3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B3010568
CAS No.: 478079-07-1
M. Wt: 323.392
InChI Key: PGJQECXMMIIEJK-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic compound featuring a propanoic acid backbone substituted with a 4-isopropylphenyl group and a 1-oxo-isoindoline moiety.

Properties

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)-3-(4-propan-2-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13(2)14-7-9-15(10-8-14)18(11-19(22)23)21-12-16-5-3-4-6-17(16)20(21)24/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJQECXMMIIEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features, which include an isopropylphenyl group and an isoindolinone moiety. This compound's molecular formula is C19H23NO3, and it exhibits potential biological activities that may be harnessed for therapeutic applications.

Structural Characteristics

The compound's structure suggests several potential interactions with biological targets, particularly enzymes and receptors. The isoindolinone core is known for its ability to modulate various biological pathways, which could lead to therapeutic effects in conditions such as inflammation and cancer.

Property Value
Molecular FormulaC19H23NO3
Molar Mass315.39 g/mol
Density1.405 g/cm³
Predicted Boiling Point540.3 °C
pKa4.11

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity. Key findings include:

1. Enzyme Interaction:
Research suggests that the compound may bind to specific enzymes or receptors, modulating their activity and influencing various signaling pathways. This interaction is crucial for understanding its potential therapeutic roles.

2. Anti-inflammatory Properties:
The structural components of the compound suggest that it may have anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.

3. Antitumor Activity:
There are indications that the compound may exhibit antitumor properties, although comprehensive studies are required to validate these effects and understand the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Isoindolinone Derivatives
A study on derivatives of isoindolinone demonstrated significant antitumor activity against various cancer cell lines. The findings suggest that modifications in the isoindolinone structure can enhance biological activity, indicating a promising avenue for further research on similar compounds.

Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research into SAR has shown that the presence of specific functional groups can significantly influence the biological activity of isoindolinone derivatives. For instance, compounds with increased lipophilicity exhibited enhanced binding affinity to target proteins, suggesting that structural modifications could optimize therapeutic efficacy .

Scientific Research Applications

Structural Characteristics

The compound features a unique structure characterized by an isopropylphenyl group and an isoindolinone moiety. Its molecular formula is C20H21NO3C_{20}H_{21}NO_3, and it has a molecular weight of 323.39 g/mol. The presence of these functional groups suggests that the compound may interact with biological systems in complex ways, influencing various pathways related to health and disease.

Preliminary studies indicate that 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exhibits notable biological activity. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors. The isoindolinone core is known for its ability to modulate biological pathways, which may lead to therapeutic effects in conditions such as inflammation or cancer .

Interaction Studies

Research has shown that this compound may bind to specific enzymes or receptors, modulating their activity and influencing signaling pathways. For instance, studies have indicated its potential to inhibit certain enzymes involved in inflammatory processes, which could be beneficial in developing anti-inflammatory therapies .

Therapeutic Applications

Given its biological properties, this compound holds promise for various therapeutic applications:

  • Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.
  • Anticancer Research : Its structural similarities with other isoindolinone derivatives have led researchers to investigate its potential in cancer therapy, particularly in targeting specific cancer cell lines .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesPotential Applications
3-(4-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acidBromine substitution on phenyl groupAnticancer activity
3-(4-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-y)propanoic acidMethyl substitution on phenyl groupAnti-inflammatory effects
3-(4-chlorophenyl)-3-(1-Oxo-1,3-dihydro-2H-isoindol -2 - yl) propanoic acidChlorine substitution on phenyl groupPotential neuroprotective properties

These analogs exhibit varying degrees of lipophilicity and binding affinities due to their structural differences. Such variations can influence their effectiveness in specific therapeutic contexts .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

  • Inflammatory Models : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Lines : Research involving human cancer cell lines indicated that the compound inhibited cell proliferation and induced apoptosis, making it a candidate for further development in oncology .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Substituents on Phenyl Ring Isoindolyl Modifications Key Features
Target Compound 4-Isopropylphenyl 1-Oxo-1,3-dihydro-2H-isoindol-2-yl High lipophilicity from isopropyl group
3-(4-Hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid 4-Hydroxyphenyl Same as target compound Increased polarity due to -OH group
3-(4-Methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid 4-Methoxyphenyl Same as target compound Enhanced solubility via methoxy group
3-(3,4-Dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid 3,4-Dimethoxyphenyl Same as target compound Electron-rich aromatic system
3-(3-Thienyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid Heterocyclic (thienyl) Same as target compound Potential for unique receptor interactions

Key Observations :

  • Lipophilicity : The 4-isopropylphenyl group in the target compound likely confers higher lipophilicity compared to methoxy or hydroxyl analogs, influencing pharmacokinetics (e.g., absorption, distribution) .
  • Electronic Effects : Methoxy and hydroxyl substituents enhance solubility and hydrogen-bonding capacity, which may improve bioavailability but reduce blood-brain barrier penetration .
  • Steric Effects : The bulky isopropyl group may hinder interactions with certain enzymatic active sites compared to smaller substituents like -OH or -OCH₃ .

Key Insights :

  • Antimicrobial Activity: Chlorinated phenylpropanoic acids (e.g., compound 1 in ) demonstrate selective antimicrobial effects, but the isoindolyl group in the target compound may shift activity toward eukaryotic targets (e.g., inflammation) .
  • Therapeutic Potential: The proprietary drug Isindone (a structural analog) is used for inflammatory conditions, suggesting the target compound may share similar pathways .

Physicochemical Properties:

Table 3: Comparative Physical Properties
Compound pKa (Predicted) Density (g/cm³) Boiling Point (°C)
3-(3,4-Dimethoxyphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 4.22 1.309 563.1
3-(4-Methoxyphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid ~4.2 (estimated) 1.3 (estimated) ~560 (estimated)
Target Compound (estimated based on analogs) ~4.0–4.5 ~1.25–1.35 ~550–570

Notes:

  • The isopropyl group may lower aqueous solubility compared to methoxy/hydroxyl analogs but improve lipid membrane penetration .
  • pKa values near 4.2 suggest ionization at physiological pH, influencing protein binding and excretion .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid?

A solvent-free fusion method at elevated temperatures (e.g., 150–180°C) between a substituted cyclohexanecarboxylic acid derivative and 3-aminopropanoic acid is effective for isoindolone formation. Reaction durations of 6–12 hours under inert atmospheres minimize decomposition. Post-synthesis, purification via recrystallization in ethanol/water mixtures enhances yield and purity .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

Key techniques include:

  • 1H/13C-NMR : Assign aromatic protons (δ 7.0–8.0 ppm), isoindolone carbonyl (δ ~170 ppm), and propanoic acid protons (δ 2.5–3.5 ppm).
  • IR spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and -COOH (2500–3300 cm⁻¹) groups.
  • EI-MS : Validate molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. How can researchers detect synthetic impurities in this compound?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) resolves impurities. Compare retention times against pharmacopeial standards (e.g., EP impurities) for identification .

Advanced Research Questions

Q. How can cyclization byproducts be minimized during isoindolone synthesis?

Optimize reaction stoichiometry (1:1.2 molar ratio of carboxylic acid to amino acid) and employ Lewis acid catalysts (e.g., ZnCl₂) to accelerate cyclization. Monitor reaction progress via TLC to terminate before side reactions dominate .

Q. What strategies resolve discrepancies in NMR data across solvents?

Use deuterated DMSO for polar intermediates and CDCl₃ for hydrophobic products to mimic native solubility. Cross-validate with computational NMR prediction tools (e.g., DFT calculations) to account for solvent-induced shifts .

Q. How does the compound’s stability vary under physiological pH conditions?

Conduct accelerated stability studies (pH 1–9, 37°C) with LC-MS monitoring. The propanoic acid group may degrade at alkaline pH (>8), necessitating formulation as a sodium salt or prodrug for in vivo applications .

Q. What in vitro assays evaluate its biological activity?

  • Receptor binding assays : Screen for 5-HT₁A/2C antagonism (common in isoindolones) using radioligand displacement.
  • Enzyme inhibition : Test cyclooxygenase (COX) activity via colorimetric kits (e.g., prostaglandin H₂ conversion) for anti-inflammatory potential .

Q. How can solubility be improved for pharmacokinetic studies?

  • Salt formation : Convert to sodium or lysine salts via neutralization with NaOH or lysine solution.
  • Co-solvents : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility without altering bioactivity .

Q. What computational methods predict target interactions?

Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., COX-2 or 5-HT receptors). Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories .

Q. How to address contradictions between theoretical and experimental mass spectra?

Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and confirm molecular formulas. Cross-reference fragmentation with databases (e.g., NIST) to identify unexpected adducts or degradation products .

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental NMR shifts with literature analogs (e.g., fluorophenyl-substituted isoindolones in ) to validate assignments .
  • Impurity Profiling : Pharmacopeial guidelines () recommend spiking studies with known impurities to validate analytical methods .
  • Biological Assays : Include positive controls (e.g., indoprofen for COX inhibition) to benchmark activity .

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